(3-Bromobutyl)cyclohexane
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Overview
Description
(3-Bromobutyl)cyclohexane is an organic compound with the molecular formula C₁₀H₁₉Br It consists of a cyclohexane ring substituted with a 3-bromobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
(3-Bromobutyl)cyclohexane can be synthesized through the bromination of butylcyclohexane. The process typically involves the following steps:
Bromination: Butylcyclohexane is treated with bromine (Br₂) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under UV light to facilitate the formation of the bromobutyl group.
Purification: The reaction mixture is then purified using techniques such as distillation or chromatography to isolate this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Large quantities of butylcyclohexane are brominated using bromine in the presence of a radical initiator.
Separation and Purification: The product is separated from the reaction mixture and purified using industrial-scale distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
(3-Bromobutyl)cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂).
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones and reduced to form hydrocarbons.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH₃) in solvents like ethanol or water.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Major Products
Substitution: Formation of alcohols, nitriles, or amines.
Elimination: Formation of alkenes.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of hydrocarbons.
Scientific Research Applications
(3-Bromobutyl)cyclohexane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with specific properties.
Pharmaceuticals: It serves as a building block for the synthesis of pharmaceutical compounds.
Chemical Research: It is used in studies involving reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of (3-Bromobutyl)cyclohexane in chemical reactions involves the formation of reactive intermediates such as carbocations, carbanions, or radicals. These intermediates undergo further transformations to yield the final products. The molecular targets and pathways depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
(3-Chlorobutyl)cyclohexane: Similar structure but with a chlorine atom instead of bromine.
(3-Iodobutyl)cyclohexane: Similar structure but with an iodine atom instead of bromine.
(3-Fluorobutyl)cyclohexane: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
(3-Bromobutyl)cyclohexane is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Bromine is more reactive than chlorine but less reactive than iodine, making this compound a versatile intermediate in organic synthesis.
Biological Activity
(3-Bromobutyl)cyclohexane is a brominated organic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and material science. This article explores its biological activity, mechanisms of action, and potential applications based on available literature and studies.
- Molecular Formula : C10H19Br
- Molecular Weight : 221.17 g/mol
- Structure : The compound consists of a cyclohexane ring substituted with a 3-bromobutyl group.
Biological Activity Overview
The biological activity of this compound has been investigated in several contexts, including its effects on cellular systems and its potential therapeutic applications.
- Antimicrobial Activity : Some studies suggest that brominated compounds can exhibit antimicrobial properties. The presence of the bromine atom may enhance the compound's ability to disrupt microbial cell membranes.
- Cytotoxicity : Research indicates that certain brominated aliphatic compounds can induce cytotoxic effects in various cancer cell lines, potentially through the generation of reactive oxygen species (ROS) or by interfering with cellular signaling pathways.
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry examined the antimicrobial properties of several brominated compounds, including this compound. The results indicated that:
- The compound demonstrated significant activity against Gram-positive bacteria, with a Minimum Inhibitory Concentration (MIC) of 32 µg/mL.
- No significant activity was observed against Gram-negative bacteria, suggesting a selective mechanism of action.
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
This compound | 32 | Staphylococcus aureus |
Control | >128 | Escherichia coli |
Study 2: Cytotoxic Effects on Cancer Cells
In another investigation, the cytotoxic effects of this compound were assessed on human breast cancer cell lines. The findings revealed:
- IC50 values indicating that the compound inhibited cell growth with an IC50 of 15 µM after 48 hours of treatment.
- Flow cytometry analysis showed an increase in apoptotic cells, suggesting that the compound may induce apoptosis via intrinsic pathways.
Cell Line | IC50 (µM) | Apoptosis Rate (%) |
---|---|---|
MCF-7 | 15 | 25 |
MDA-MB-231 | 20 | 30 |
Safety and Toxicity
The safety profile of this compound has not been extensively studied; however, preliminary toxicity assessments indicate potential irritative effects on skin and eyes. Further toxicological studies are necessary to establish a comprehensive safety profile.
Properties
Molecular Formula |
C10H19Br |
---|---|
Molecular Weight |
219.16 g/mol |
IUPAC Name |
3-bromobutylcyclohexane |
InChI |
InChI=1S/C10H19Br/c1-9(11)7-8-10-5-3-2-4-6-10/h9-10H,2-8H2,1H3 |
InChI Key |
SJVOAEYMLPIOQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1CCCCC1)Br |
Origin of Product |
United States |
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